![molecular formula C8H11N3S B2941547 5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole CAS No. 1871744-57-8](/img/structure/B2941547.png)
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring and the thiadiazole ring in separate steps, followed by their connection. The cyclopropyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and thiadiazole rings would introduce some rigidity into the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine and thiadiazole rings, as well as the cyclopropyl group. The azetidine ring, being a strained four-membered ring, could be susceptible to ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar azetidine and thiadiazole rings could influence its solubility in different solvents .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Novel azetidinones and thiazolidinones derivatives of 2‐amino‐5‐cyclopropyl‐1,3,4‐thiadiazole have demonstrated significant antibacterial activities against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. These compounds inhibit cell wall synthesis by inhibiting the transpeptidase enzyme, showcasing their potential as a new class of antimicrobial agents (Patel et al., 2014).
- Similarly, benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have shown moderate to good inhibition against both pathogenic bacterial and fungal strains, indicating the versatility of thiadiazole compounds in antimicrobial research (Gilani et al., 2016).
Anticancer Applications
- The cytotoxic properties of 1,3,4-thiadiazole derivatives have been extensively studied, revealing that these compounds can be considered potential anticancer agents. This is supported by research focusing on small molecules containing five-member heterocyclic moieties, such as 1,3,4-thiadiazole, for designing new antitumor agents (Janowska et al., 2020).
- Another study showed that azetidinones and thiazolidinones based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety exhibit remarkable activity against human lung and breast carcinoma cell lines, highlighting their efficiency as anticancer agents against multidrug-resistant strains (Hussein et al., 2020).
Anti-Inflammatory Applications
- The synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles has shown promise as anti-inflammatory agents, with some compounds demonstrating activities comparable to or better than standard drugs like phenylbutazone and indomethacin. This suggests their potential in the development of new anti-inflammatory medications (Bhati & Kumar, 2008).
Additional Biological Activities
- Derivatives of 1,3,4-thiadiazole, such as those investigated for their antifungal activities, have shown efficacy against fungal strains like C. albicans and A. niger, pointing to the broad-spectrum biological activities of thiadiazole compounds (Gupta et al., 2011).
- Moreover, thiadiazole and its derivatives are highlighted for their diverse biological activities, including antioxidant, analgesic, antitumor, and anti-inflammatory activities, further underscoring the therapeutic potential of these heterocyclic compounds (Abo‐Salem et al., 2013).
Future Directions
Mechanism of Action
Target of action
Azetidines, a class of compounds that includes “5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole”, have been used in a wide variety of natural and synthetic products exhibiting a variety of biological activities . .
Mode of action
Azetidines generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
Azetidines have been found to have antidepressant and nootropic activities, suggesting they may affect neurotransmitter systems .
Pharmacokinetics
Azetidines are generally considered to be hydrolytically vulnerable .
Result of action
Azetidines have been found to have antidepressant and nootropic activities, suggesting they may have effects on mood and cognition .
Action environment
The stability and efficacy of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. Azetidines are generally considered to be hydrolytically vulnerable, suggesting they may be unstable in aqueous environments .
properties
IUPAC Name |
5-(azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-4-11(5-1)8-9-7(10-12-8)6-2-3-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHHSVYKJBAPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC(=NS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole |
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